![molecular formula C22H25ClN2O3 B2854891 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone CAS No. 439108-69-7](/img/structure/B2854891.png)
2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone is a chemical compound with the molecular formula C22H25ClN2O3 . It is used in scientific research and exhibits unique properties that make it valuable for various applications, such as studying oxidative stress and drug synthesis.
Synthesis Analysis
The synthesis of 1,4-naphthoquinone derivatives, including 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone, is of great interest since these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . A series of 50 naphthoquinone derivatives was synthesized and evaluated for antibacterial and antifungal activity .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone can be found in various databases, such as PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone can be found in various databases, such as PubChem .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Naphthoquinones, including 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone, have been reported to have significant antimicrobial properties . They have been used in traditional medicine to treat various human diseases . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, improves their pharmacological properties .
Antitumoral Activity
Naphthoquinones are also known for their antitumoral effects . They have potential biological activity associated with redox properties and other mechanisms . Preclinical evaluation of antitumoral naphthoquinones derivatives is included because cancer is a worldwide health problem .
Antibacterial Activity
Naphthoquinone derivatives exhibit strong action as antibacterial agents . They have been evaluated for antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus .
Antifungal Activity
Naphthoquinone derivatives have been synthesized and evaluated for antifungal activity against Candida krusei, Candida parapsilosis and Cryptococcus neoformans . The Candida species were the most susceptible microorganisms .
Antimalarial Activity
The synthesis of novel derivatives of 1,4-naphthoquinone is of particular interest since these compounds exhibit strong action as antimalarial agents .
Pharmaceutical Testing
2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone is used for pharmaceutical testing . High-quality reference standards are used for accurate results .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-14-5-4-10-25(13-14)22(28)15-8-11-24(12-9-15)19-18(23)20(26)16-6-2-3-7-17(16)21(19)27/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSLHAYRATGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

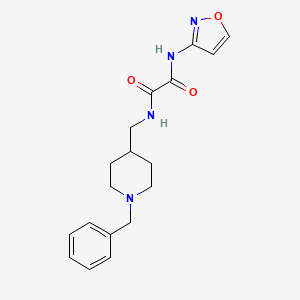
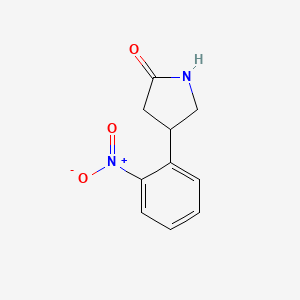
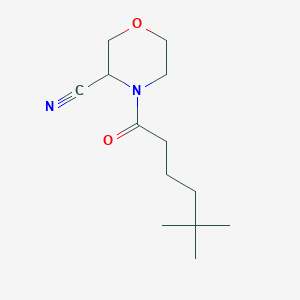

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)

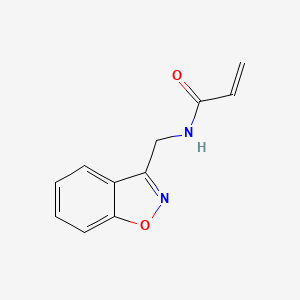
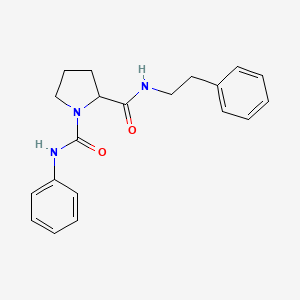
![N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854821.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2854822.png)
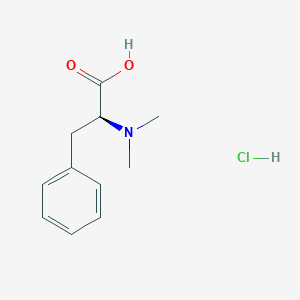
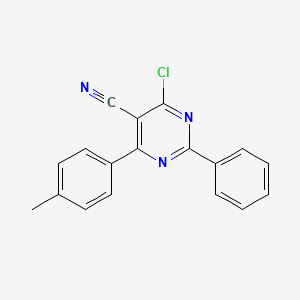

![2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride](/img/structure/B2854831.png)